molecular formula C13H17NO B15241523 2-[4-(Dimethylamino)phenyl]cyclopentanone CAS No. 569688-25-1

2-[4-(Dimethylamino)phenyl]cyclopentanone

Cat. No.: B15241523
CAS No.: 569688-25-1
M. Wt: 203.28 g/mol
InChI Key: DPIOQBMGSHBDOK-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]cyclopentan-1-one is an organic compound with the molecular formula C₁₃H₁₇NO It is a cyclopentanone derivative where the cyclopentanone ring is substituted with a 4-(dimethylamino)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]cyclopentan-1-one typically involves the following steps:

    Preparation of 4-(dimethylamino)benzaldehyde: This can be synthesized by the reaction of dimethylaniline with formaldehyde and subsequent oxidation.

    Cyclization Reaction: The 4-(dimethylamino)benzaldehyde is then subjected to a cyclization reaction with cyclopentanone in the presence of a base such as sodium hydroxide. This reaction forms the desired 2-[4-(dimethylamino)phenyl]cyclopentan-1-one.

Industrial Production Methods

In an industrial setting, the production of 2-[4-(dimethylamino)phenyl]cyclopentan-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 2-[4-(dimethylamino)phenyl]cyclopentan-1-one.

    Cyclopentanone: The core structure of the compound.

    4-(Dimethylamino)phenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

2-[4-(dimethylamino)phenyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and a dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

569688-25-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]cyclopentan-1-one

InChI

InChI=1S/C13H17NO/c1-14(2)11-8-6-10(7-9-11)12-4-3-5-13(12)15/h6-9,12H,3-5H2,1-2H3

InChI Key

DPIOQBMGSHBDOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CCCC2=O

Origin of Product

United States

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